molecular formula C9H10N2O2S B1661886 Ethyl 3-methylimidazo[2,1-B]thiazole-5-carboxylate CAS No. 98953-04-9

Ethyl 3-methylimidazo[2,1-B]thiazole-5-carboxylate

Cat. No. B1661886
CAS RN: 98953-04-9
M. Wt: 210.26
InChI Key: ZSOWNWNGJJRCIA-UHFFFAOYSA-N
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Description

Ethyl 3-methylimidazo[2,1-B]thiazole-5-carboxylate, also known as EMITC, is a synthetic organic compound with a wide range of applications in scientific research. EMITC is a heterocyclic compound with a 5-member ring containing two nitrogen atoms and two sulfur atoms. It is a colorless solid that is soluble in polar solvents and has a melting point of 130-132 °C. EMITC is used as a precursor for the synthesis of various compounds, as well as for its biological activity.

Scientific Research Applications

Ethyl 3-methylimidazo[2,1-B]thiazole-5-carboxylate has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of various heterocyclic compounds, such as indole derivatives and quinoline derivatives. Ethyl 3-methylimidazo[2,1-B]thiazole-5-carboxylate has also been used in the synthesis of drugs such as the anti-inflammatory agent flufenamic acid and the antifungal agent clotrimazole. Ethyl 3-methylimidazo[2,1-B]thiazole-5-carboxylate has also been used in the synthesis of polymers, such as polyurethanes and polyamides.

Mechanism Of Action

The mechanism of action of Ethyl 3-methylimidazo[2,1-B]thiazole-5-carboxylate is not fully understood. However, it is believed that Ethyl 3-methylimidazo[2,1-B]thiazole-5-carboxylate acts as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. In addition, Ethyl 3-methylimidazo[2,1-B]thiazole-5-carboxylate has been shown to bind to certain proteins, which may be responsible for its biological activity.

Biochemical And Physiological Effects

Ethyl 3-methylimidazo[2,1-B]thiazole-5-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in drug metabolism, as well as to inhibit the growth of certain bacteria and fungi. In addition, Ethyl 3-methylimidazo[2,1-B]thiazole-5-carboxylate has been shown to have anti-inflammatory, antifungal, and anti-cancer effects.

Advantages And Limitations For Lab Experiments

The main advantage of using Ethyl 3-methylimidazo[2,1-B]thiazole-5-carboxylate in laboratory experiments is its relatively low cost and availability. In addition, Ethyl 3-methylimidazo[2,1-B]thiazole-5-carboxylate is relatively easy to synthesize and can be used in a variety of different reactions. However, Ethyl 3-methylimidazo[2,1-B]thiazole-5-carboxylate is a relatively new compound and its exact mechanism of action is not yet fully understood. As such, it is important to use caution when using Ethyl 3-methylimidazo[2,1-B]thiazole-5-carboxylate in experiments.

Future Directions

Future research on Ethyl 3-methylimidazo[2,1-B]thiazole-5-carboxylate could focus on further elucidating its mechanism of action and its potential therapeutic applications. In addition, further research could be done to explore the potential toxicity of Ethyl 3-methylimidazo[2,1-B]thiazole-5-carboxylate and its effects on the environment. Finally, research could be done to explore the potential uses of Ethyl 3-methylimidazo[2,1-B]thiazole-5-carboxylate in the synthesis of other compounds and its potential applications in drug discovery.

properties

IUPAC Name

ethyl 3-methylimidazo[2,1-b][1,3]thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S/c1-3-13-8(12)7-4-10-9-11(7)6(2)5-14-9/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSOWNWNGJJRCIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2N1C(=CS2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60712238
Record name Ethyl 3-methylimidazo[2,1-b][1,3]thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60712238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-methylimidazo[2,1-B]thiazole-5-carboxylate

CAS RN

98953-04-9
Record name Ethyl 3-methylimidazo[2,1-b][1,3]thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60712238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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